molecular formula C13H20N2O B3235256 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol CAS No. 1353999-74-2

2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol

Cat. No. B3235256
CAS RN: 1353999-74-2
M. Wt: 220.31 g/mol
InChI Key: NOFBNKNLZZXFSQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPE is a chiral compound, meaning it exists in two mirror-image forms, with only one form, the R-enantiomer, exhibiting biological activity.

Scientific Research Applications

2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and cancer biology. In neuroscience, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In pharmacology, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. In cancer biology, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is not fully understood, but it is believed to act on multiple targets in the body. 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, in the brain, leading to improved cognitive function. It also has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects. In cancer biology, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and the metastasis of cancer cells.
Biochemical and Physiological Effects:
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. In the brain, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been found to increase the levels of neurotransmitters, such as acetylcholine and dopamine, leading to improved cognitive function. In the immune system, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects. In cancer cells, 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been found to inhibit the activity of MMPs, leading to the inhibition of cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits high selectivity for its biological targets, making it a useful tool for studying specific pathways in the body. However, there are also limitations to its use in lab experiments. 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has poor solubility in water, which can limit its bioavailability in vivo. It also has potential toxicity at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol and its potential for the treatment of neurodegenerative diseases. In pharmacology, more research is needed to explore the anti-inflammatory and analgesic effects of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol and its potential for the treatment of chronic pain. In cancer biology, further studies are needed to investigate the potential of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol as a therapeutic agent for the treatment of cancer. Additionally, studies are needed to explore the potential of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol in other fields of research, such as cardiovascular disease and metabolic disorders.

properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBNKNLZZXFSQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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